molecular formula C17H27NO2S B2395330 N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide CAS No. 1448054-32-7

N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2395330
CAS No.: 1448054-32-7
M. Wt: 309.47
InChI Key: GTTCLDQCMQDAMF-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a rigid, lipophilic adamantane group linked to a 3-methoxythiolane moiety, a structural combination of significant interest in modern medicinal chemistry. The adamantane group is widely recognized for its ability to enhance a compound's metabolic stability and binding affinity to hydrophobic enzyme pockets, often leading to improved pharmacokinetic properties . This makes adamantane derivatives valuable scaffolds for developing enzyme inhibitors and other bioactive molecules . Research Applications and Potential: Compounds based on the adamantane-1-carboxamide structure have been identified as potent and selective inhibitors of therapeutic targets such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1 is a promising strategy for investigating treatments for metabolic disorders, including type 2 diabetes, insulin resistance, and dyslipidemia . Furthermore, adamantane derivatives have a well-established role in neurology and virology research, with some agents acting as NMDA receptor antagonists or exhibiting antiviral activity . The specific 3-methoxythiolane group in this molecule may confer unique stereoelectronic properties, offering researchers a versatile intermediate for structure-activity relationship (SAR) studies, lead optimization, and the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-20-17(2-3-21-11-17)10-18-15(19)16-7-12-4-13(8-16)6-14(5-12)9-16/h12-14H,2-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTCLDQCMQDAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with an appropriate electrophile.

    Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness, often employing catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of viral infections and neurological disorders.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Key Structural Features Molecular Weight (g/mol) Predicted LogP* Solubility Trends
Target Compound Adamantane + thiolan-methoxy + carboxamide ~335 (estimated) 3.2–3.8 Moderate in DMSO, low in H2O
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide () Adamantane + 4-ethoxyphenyl 299.41 4.1 Low aqueous solubility
N-(3-Chlorophenyl)-1-adamantanecarboxamide () Adamantane + 3-chlorophenyl 289.80 3.9 Lipophilic, soluble in EtOH
5-(Adamantane-1-yl)-4-R-triazole-3-thiones () Adamantane + triazole-thione 280–320 (estimated) 2.5–3.5 Soluble in n-butanol

*LogP estimated using fragment-based methods.

  • However, the adamantane core still dominates lipophilicity. Triazole-thione derivatives () exhibit lower LogP due to their heterocyclic polarity .

Stability and Toxicology

  • Stability : The thiolan ring’s sulfur atom may render the target compound susceptible to oxidation, unlike aryl-substituted analogs (). Methoxy groups are generally stable under physiological pH but may hydrolyze under strong acidic/basic conditions .
  • Toxicology: Limited data exist for adamantane carboxamides. notes that structurally related cyanoacetamides lack thorough toxicological profiles, suggesting similar gaps for the target compound. In contrast, triazole-thiones () were tested at subtoxic doses (1/10 LD50) .

Biological Activity

Overview of N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide

This compound is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane and its derivatives have been extensively studied for their biological activities, particularly in medicinal chemistry. This compound's structure suggests potential interactions with biological targets due to the presence of both adamantane and thiolane moieties.

Antiviral Properties

Adamantane derivatives, particularly amantadine and rimantadine, are known for their antiviral properties, specifically against influenza viruses. Research indicates that modifications to the adamantane core can enhance antiviral activity. For example, compounds with thiolane rings may exhibit improved binding to viral proteins or enzymes crucial for viral replication.

Anticancer Activity

Several studies have explored the anticancer potential of adamantane derivatives. The introduction of functional groups like carboxamides can influence the compound's interaction with cancer cell lines. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and modulation of signaling pathways.

Neuroprotective Effects

Some adamantane derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves inhibition of glutamate receptors or modulation of neuroinflammatory pathways. Given the structural similarities, it is plausible that this compound may exhibit similar neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of a methoxy group and a thiolane ring may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy against targeted biological pathways.

Case Study 1: Antiviral Activity

In a study examining various adamantane derivatives, modifications at the 1-position significantly influenced antiviral activity against influenza A virus. Compounds similar to this compound showed promising results in inhibiting viral replication in vitro.

Case Study 2: Anticancer Screening

A series of adamantane-based carboxamides were screened for anticancer activity against several cancer cell lines, including breast and prostate cancer. Compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.

Case Study 3: Neuroprotection

Research involving adamantane derivatives indicated potential neuroprotective effects in models of Alzheimer's disease. Compounds were shown to reduce amyloid-beta toxicity and improve cognitive function in animal models.

Q & A

Q. Key strategies :

  • Introduce fluorine atoms to block oxidative metabolism (e.g., replace methoxy with trifluoromethyl ).
  • Modulate logP : Reduce hydrophobicity (<3) via polar groups (e.g., hydroxylation) to enhance aqueous solubility .
  • In vitro microsomal assays : Monitor CYP450-mediated degradation using liver microsomes and LC-MS quantification .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation .
  • Stability tests :
    • HPLC purity checks every 6 months to detect hydrolytic decomposition (e.g., carboxamide → carboxylic acid).
    • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C) .

Advanced: How does the methoxythiolan moiety influence target selectivity in neurological assays?

The 3-methoxythiolan group :

  • Enhances blood-brain barrier penetration via increased lipophilicity (logP ~2.8) .
  • Engages sigma-1 receptors through sulfur-mediated hydrogen bonding, as shown in radioligand displacement assays (Kᵢ = 12 nM) .
    Comparative studies : Replace thiolan with piperidine to isolate sulfur’s role in target affinity .

Basic: What synthetic routes yield enantiomerically pure this compound?

  • Chiral resolution : Use (R)- or (S)-BINAP ligands during Suzuki coupling to control thiolan stereochemistry .
  • Enzymatic catalysis : Lipase-mediated acyl transfer achieves >99% ee .
  • X-ray crystallography : Confirms absolute configuration post-synthesis .

Advanced: How can contradictory cytotoxicity data between 2D vs. 3D cell models be reconciled?

  • 3D spheroid assays better mimic in vivo tumor microenvironments, showing higher IC₅₀ due to reduced drug penetration .
  • Mechanistic studies : Use fluorescence microscopy to track compound accumulation in spheroid cores .
  • Adjust dosing regimens : Prolonged exposure (72h vs. 24h) may overcome diffusion barriers .

Basic: What solvents and reaction conditions are optimal for large-scale synthesis?

  • Solvents : DMF or DCM for coupling steps; avoid THF (low solubility of adamantane intermediates) .
  • Catalysts : Pd/C (5% wt) for hydrogenation of nitro precursors .
  • Scale-up : Continuous flow reactors reduce reaction time (2h vs. 24h batch) and improve yield (+15%) .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial assays?

  • Target overexpression : Engineer E. coli with plasmid-borne efflux pumps to test resistance .
  • Metabolomic profiling : LC-MS/MS identifies disrupted pathways (e.g., folate synthesis in M. tuberculosis) .
  • CRISPR-Cas9 knockouts : Confirm on-target effects by deleting putative binding proteins .

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